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Compound of Interest

Compound Name: 2-Fluoropropan-1-ol

Cat. No.: B3041831

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoropropan-1-ol is a fluorinated organic compound with potential applications in medicinal
chemistry and materials science. The introduction of a fluorine atom can significantly alter the
physicochemical properties of a molecule, including its conformation, lipophilicity, and
metabolic stability. A thorough understanding of the three-dimensional structure of 2-
Fluoropropan-1-ol is therefore crucial for predicting its behavior and designing novel
applications. This technical guide provides a comprehensive overview of the structural analysis
of 2-Fluoropropan-1-ol, integrating computational data and spectroscopic principles. Due to
the limited availability of specific experimental spectra in the public domain, this guide utilizes
computed data and information from analogous compounds to provide a robust analytical
framework.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Fluoropropan-1-ol is presented in
Table 1. These values, primarily sourced from computational models, offer a foundational
understanding of the molecule's characteristics.
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Property Value Source
Molecular Formula CsH7/FO PubChem[1][2]
Molecular Weight 78.09 g/mol PubChem[1][2]
XLogP3 0.3 PubChem[1]
Hydrogen Bond Donor Count 1 PubChem[1]
Hydrogen Bond Acceptor

Count 1 PubChem[1]
Rotatable Bond Count 1 PubChem[1]

Conformational Analysis

The structural landscape of 2-Fluoropropan-1-ol is defined by the rotation around its C-C and
C-0 single bonds, leading to various conformers. The relative stability of these conformers is
governed by a delicate balance of steric hindrance, dipole-dipole interactions, and the potential
for intramolecular hydrogen bonding between the hydroxyl group and the fluorine atom.
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Conformational landscape of 2-Fluoropropan-1-ol.

Computational studies on similar small fluorinated alcohols suggest that conformers allowing
for intramolecular hydrogen bonding between the hydroxyl proton and the fluorine atom can be
significantly stabilized. The diagram above illustrates the relationship between the different
conformers and the key intramolecular forces at play.

Spectroscopic Analysis

Spectroscopic techniques are paramount in elucidating the precise structure of 2-
Fluoropropan-1-ol. While complete experimental spectra for this specific molecule are not
readily available in public databases, this section outlines the expected spectral features based
on established principles and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each
atom.

1H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the methyl (CHs), methine
(CHF), methylene (CH20H), and hydroxyl (OH) protons. The chemical shifts and coupling
patterns will be influenced by the electronegativity of the adjacent fluorine and oxygen atoms.

S Expected Chemical Expected Key Coupling
roton

Shift (ppm) Multiplicity Constants (Hz)
CHs ~1.2-1.4 Doublet of doublets 3JHH, 4JHF
CHF ~4.5-5.0 Multiplet 2JHF, 3JHH
CH20H ~3.6-3.8 Multiplet 2JHH, 8JHH, 3JHF

] ) ] May show coupling to

OH Variable Singlet or multiplet

CHz protons

13C NMR Spectroscopy
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The carbon NMR spectrum will display three distinct signals corresponding to the three carbon
atoms in the molecule. The carbon atom bonded to the fluorine will exhibit a large one-bond
carbon-fluorine coupling constant (XJCF).

Expected Chemical Shift

Carbon Expected *JCF (Hz)
(ppm)

CHs ~15-20 ~5-10 (2JCF)

CHF ~85-95 ~160-180

CH20H ~65-75 ~15-25 (3JCF)

A °F NMR spectrum is available on SpectraBase, which can provide valuable information
about the fluorine environment.

Infrared (IR) Spectroscopy

The IR spectrum reveals the vibrational modes of the molecule's functional groups. Key
expected absorption bands are detailed in Table 4.

Wavenumber (cm—?) Vibrational Mode Expected Intensity
O-H stretch (hydrogen-

3200-3600 Strong, Broad
bonded)

2850-3000 C-H stretch (aliphatic) Medium to Strong

1000-1200 C-F stretch Strong

1000-1100 C-O stretch Strong

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

NMR Spectroscopy

Sample Preparation:

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3041831?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

e Weigh 5-10 mg of 2-Fluoropropan-1-ol.

e Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDClIs, D20, or
acetone-ds) in a clean, dry vial.

e Transfer the solution into a 5 mm NMR tube.

Data Acquisition (*H NMR):

Instrument: 400 MHz (or higher) NMR spectrometer.

Pulse Program: Standard single-pulse experiment (e.g., 'zg30’).

Spectral Width: 0-12 ppm.

Number of Scans: 16-64, depending on sample concentration.

Relaxation Delay: 1-5 s.

Acquisition Time: 2-4 s.

Data Acquisition (33C NMR):

Instrument: 400 MHz (or higher) NMR spectrometer.

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

Spectral Width: 0-100 ppm.

Number of Scans: 1024 or more, as 13C has a low natural abundance.

Relaxation Delay: 2-5 s.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

e Place a single drop of 2-Fluoropropan-1-ol onto the surface of a salt plate (e.g., NaCl or
KBr).
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e Gently place a second salt plate on top to create a thin liquid film.

Data Acquisition (FT-IR):

Instrument: Fourier Transform Infrared Spectrometer.
e Spectral Range: 4000-400 cm™1,

e Resolution: 4 cm~1.

e Number of Scans: 16-32.

e Background: A background spectrum of the clean, empty sample compartment should be
collected prior to sample analysis.

Structural Analysis Workflow

The logical flow for a comprehensive structural analysis of 2-Fluoropropan-1-ol is depicted in
the following diagram.
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Workflow for the structural analysis of 2-Fluoropropan-1-ol.
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Conclusion

This technical guide provides a detailed framework for the structural analysis of 2-
Fluoropropan-1-ol. By combining computational predictions with established spectroscopic
principles, a comprehensive understanding of the molecule's three-dimensional structure and
conformational preferences can be achieved. While this guide relies on computed data and
analogies due to the scarcity of public experimental spectra, the outlined methodologies and
expected spectral features provide a solid foundation for researchers and scientists working
with this and similar fluorinated compounds. Further experimental work is encouraged to
validate and refine the structural parameters presented herein.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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